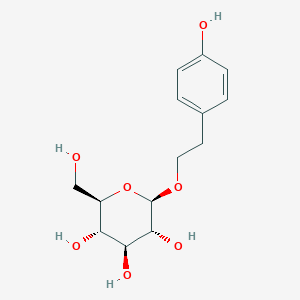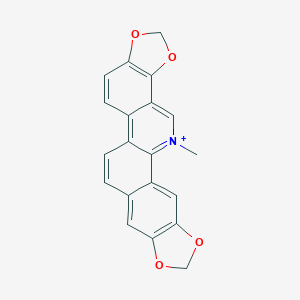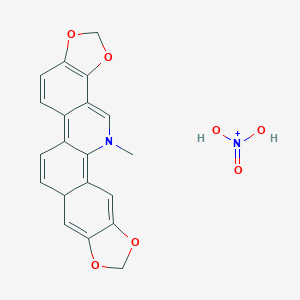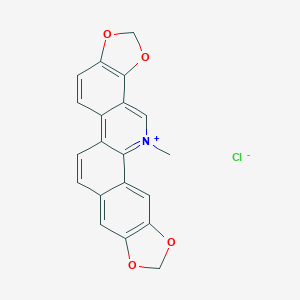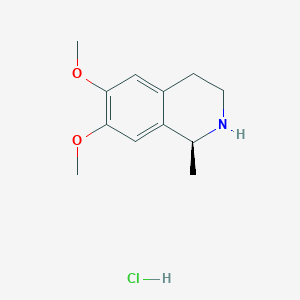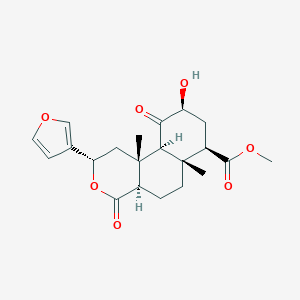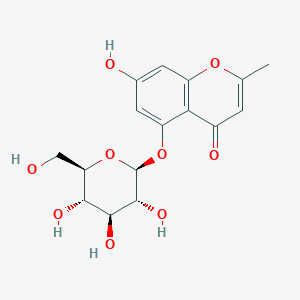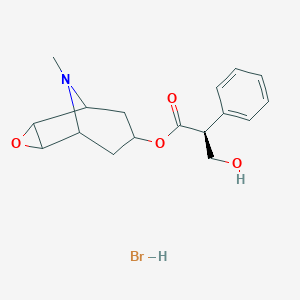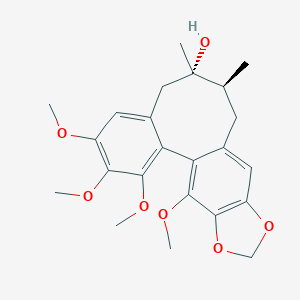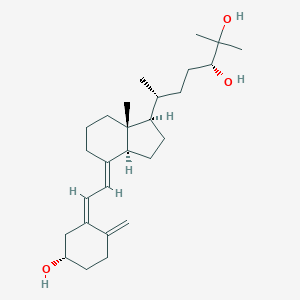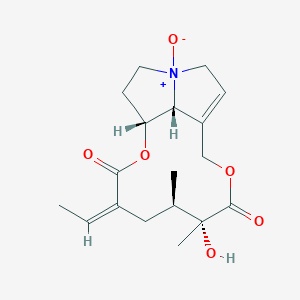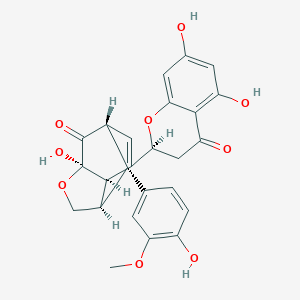
(+)-Silymonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Silymonin is a flavonolignan compound found in the seeds of Silybum marianum (milk thistle) plant. It has been widely studied for its potential therapeutic effects on various diseases, including liver diseases, cancer, and diabetes.
Scientific Research Applications
Structure and Composition
- The structure of (+)-Silymonin, along with another flavanolignan named (-) Silandrin, was elucidated from a white flowering variety of Silybum marianum. These compounds were identified as 3-desoxy-isosilybin and 3-desoxy-silydianin, partly through spectroscopic investigations and chemical transformation into other derivatives and their partial synthesis (Szilági et al., 1981).
Therapeutic Applications and Effects
- Silybin and silymarin, closely related to (+)-Silymonin, have shown a range of applications beyond their traditional use as hepatoprotectants. They exhibit activities such as anticancer, canceroprotective, and hypocholesterolemic effects, impacting a variety of illnesses across different organs (Gazak et al., 2007).
- The antihepatotoxic effects of flavonolignans from Silybum marianum, including (+)-Silymonin, have been investigated, showing inhibitory actions in carbon tetrachloride-treated cultures and preventing cell lesions induced by galactosamine (Hikino et al., 1984).
Impact on Liver Damage and Regeneration
- Studies have demonstrated that silymarin, which includes (+)-Silymonin, can protect against liver damage caused by toxins such as fumonisin B1, while also enhancing hepatocyte proliferation and preventing apoptosis (He et al., 2004), (Sozmen et al., 2014).
Pharmacological Profile
- Silymarin's potential in liver diseases, as well as its safety, efficacy, and future uses, are well recognized. Its constituents like silybin and (+)-Silymonin offer protection through antioxidative, anti-lipid peroxidative, anti-inflammatory, and liver regenerating mechanisms (Pradhan & Girish, 2006).
Antioxidant and Anti-inflammatory Effects
- Silymarin, including (+)-Silymonin, is known for its antioxidant and anti-inflammatory effects, potentially providing a basis for its anticarcinogenic and cytoprotective roles. This involves inhibition of cell-signaling pathways such as NF-κB and modulation of various other molecular mechanisms (Manna et al., 1999).
Anticancer Activity
- The anticancer potential of silymarin has been extensively researched, showing its ability to suppress tumor cell proliferation, induce apoptosis, inhibit cell-survival kinases, and reduce inflammation, thereby suggesting its utility in cancer prevention and treatment (Agarwal et al., 2006), (Ramasamy & Agarwal, 2008).
properties
CAS RN |
70815-31-5 |
|---|---|
Product Name |
(+)-Silymonin |
Molecular Formula |
C25H22O9 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(1R,3R,6R,7R,10R)-8-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one |
InChI |
InChI=1S/C25H22O9/c1-32-19-4-10(2-3-15(19)27)21-13-7-12(23-14(21)9-33-25(23,31)24(13)30)18-8-17(29)22-16(28)5-11(26)6-20(22)34-18/h2-7,13-14,18,21,23,26-28,31H,8-9H2,1H3/t13-,14-,18+,21+,23+,25-/m1/s1 |
InChI Key |
YBGWTZSEYYMFJI-AXUSBXICSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@]4([C@H]3C(=C[C@H]2C4=O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Other CAS RN |
70815-31-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



